molecular formula C12H20N2 B8693373 1,3-Benzenediamine, 2,4,6-triethyl- CAS No. 14970-65-1

1,3-Benzenediamine, 2,4,6-triethyl-

Cat. No.: B8693373
CAS No.: 14970-65-1
M. Wt: 192.30 g/mol
InChI Key: JGYUBHGXADMAQU-UHFFFAOYSA-N
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Description

Significance of Meta-Substituted Benzenediamine Architectures in Contemporary Organic and Materials Chemistry

The meta-orientation of the two amine groups in 1,3-benzenediamine is fundamental to its utility, particularly in polymer chemistry. nih.gov This specific arrangement facilitates the formation of angular, cross-linked polymer networks, which imparts unique mechanical and thermal properties to the resulting materials. When used as curing agents for epoxy resins, for instance, aromatic diamines like m-phenylenediamine (B132917) contribute to high thermal stability and chemical resistance in the final cured product. threebond.co.jpgoogle.com

Overview of 1,3-Benzenediamine, 2,4,6-triethyl- as a Prototypical Chemical Research Compound

1,3-Benzenediamine, 2,4,6-triethyl- (also known as 2,4,6-triethylbenzene-1,3-diamine) serves as an important, albeit specialized, compound for chemical research. It is distinguished by the presence of three ethyl groups symmetrically positioned on the benzene (B151609) ring, in addition to the two meta-oriented amine functionalities. This substitution pattern makes it a model compound for investigating the impact of bulky, sterically hindering alkyl groups on the reactivity and performance of aromatic diamines.

While extensive literature on this specific molecule is limited, its fundamental properties can be predicted and are available through chemical databases. uni.lu The primary significance of this compound in a research context lies in its potential as a monomer or curing agent to create polymers with distinct properties compared to its less-substituted or methyl-substituted counterparts like 2,4,6-trimethyl-1,3-phenylenediamine. nist.govtcichemicals.com The larger ethyl groups are expected to create greater steric hindrance, which would likely slow curing reactions and alter the final polymer morphology.

Table 1: Physicochemical Properties of 1,3-Benzenediamine, 2,4,6-triethyl-

Property Value
Molecular Formula C12H20N2
Monoisotopic Mass 192.16264 Da
XlogP (predicted) 3.0
InChIKey JGYUBHGXADMAQU-UHFFFAOYSA-N
SMILES CCC1=CC(=C(C(=C1N)CC)N)CC

Data sourced from PubChem. uni.lu

Foundational Research Objectives and Contributions within the Field

The foundational research objectives for a compound like 1,3-Benzenediamine, 2,4,6-triethyl- are primarily centered on its application in polymer science. Key research goals would include:

Synthesis and Characterization: Developing efficient synthetic routes for the compound and thoroughly characterizing its physical and spectral properties.

Polymerization Kinetics: Studying its reactivity as a monomer or curing agent, particularly in epoxy resin systems. threebond.co.jpresearchgate.net This involves comparing its cure rate and activation energy with other aromatic diamines to understand the steric influence of the ethyl groups. google.com

Thermomechanical Properties of Resulting Polymers: Synthesizing polymers and evaluating their thermal stability, glass transition temperature (Tg), mechanical strength, and chemical resistance. The objective is to correlate the triethyl-substituted structure with the final material properties.

Structure-Property Relationship Studies: Using it as a case study to build broader models that predict how varying alkyl substituents on a benzenediamine core affect polymer characteristics. This contributes to the rational design of new thermosetting materials for advanced applications. mdpi.com

By investigating these areas, research on 1,3-Benzenediamine, 2,4,6-triethyl- contributes to the fundamental understanding of how monomer structure dictates the macroscopic properties of polymers, paving the way for the development of new high-performance materials.

Properties

CAS No.

14970-65-1

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

2,4,6-triethylbenzene-1,3-diamine

InChI

InChI=1S/C12H20N2/c1-4-8-7-9(5-2)12(14)10(6-3)11(8)13/h7H,4-6,13-14H2,1-3H3

InChI Key

JGYUBHGXADMAQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1N)CC)N)CC

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1,3 Benzenediamine, 2,4,6 Triethyl

Alkylation Approaches for the Synthesis of Alkyl-Substituted m-Phenylenediamines

The synthesis of alkyl-substituted m-phenylenediamines, such as 1,3-Benzenediamine, 2,4,6-triethyl-, can be approached through direct alkylation, most notably via the Friedel-Crafts alkylation reaction. wikipedia.orgorganic-chemistry.org This method involves the reaction of an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.com

However, the direct tri-ethylation of m-phenylenediamine (B132917) presents significant challenges. The two amino groups are powerful activating groups, meaning they increase the reactivity of the benzene (B151609) ring towards electrophilic substitution. cognitoedu.orgsavemyexams.com They direct incoming substituents to the ortho and para positions (positions 2, 4, 5, and 6). This high reactivity can lead to over-alkylation, resulting in the addition of more than the desired number of ethyl groups, and a lack of regioselectivity, producing a mixture of isomers.

To achieve a more controlled synthesis, a multi-step strategy involving protecting groups can be employed. The amino groups of m-phenylenediamine can be acylated, for instance, with acetic anhydride (B1165640), to form amides. This transformation moderates the activating influence of the amino groups and provides steric hindrance, which can help direct the alkylation more precisely. Following the protection step, a Friedel-Crafts alkylation with an ethylating agent like ethyl bromide can be performed. The final step would involve the deprotection (hydrolysis) of the amide groups to regenerate the anilines, yielding the desired 2,4,6-triethyl-1,3-benzenediamine.

An alternative, more direct, but less common approach in this specific context could involve the alkylation of N-alkyl-N'-phenyl-p-phenylenediamine derivatives, which has been shown to be feasible with olefins in the presence of an alkyl aluminum halide catalyst under heat and pressure. google.com While this applies to a different isomer, the principles of direct alkylation of substituted diamines are relevant.

Reductive Pathways for the Preparation of Triethylated 1,3-Benzenediamine Systems

A more common and often higher-yielding strategy for preparing aromatic amines is through the reduction of corresponding nitro compounds. This reductive pathway for 2,4,6-triethyl-1,3-benzenediamine involves two primary steps: the dinitration of a triethylated benzene precursor followed by the reduction of the nitro groups.

The logical starting material for this synthesis is 1,3,5-triethylbenzene (B86046). The first step is the dinitration of this substrate. Treatment of 1,3,5-triethylbenzene with a nitrating mixture, typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), introduces two nitro groups onto the aromatic ring. The ethyl groups are ortho-, para-directing, and the substitution occurs at the positions activated by all three alkyl groups, leading to the formation of 1,5-dinitro-2,4,6-triethylbenzene.

The second step is the reduction of the dinitro compound to the diamine. This transformation can be achieved through various methods:

Catalytic Hydrogenation : This is a widely used method where the dinitro compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst. researchgate.net Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel are effective for this purpose. researchgate.netnih.gov The reaction is typically carried out in a solvent like ethanol (B145695) or acetic acid.

Chemical Reduction : Alternatively, the reduction can be performed using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Other reagents like sodium dithionite (B78146) or zinc/hydrazine systems can also be employed for the selective reduction of aromatic nitro groups. researchgate.net

This reductive approach generally offers better control and higher yields compared to direct alkylation of m-phenylenediamine.

Optimization of Reaction Conditions for Enhanced Synthetic Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2,4,6-triethyl-1,3-benzenediamine, regardless of the synthetic route chosen.

For the reductive pathway , several parameters can be fine-tuned. During catalytic hydrogenation, the choice of catalyst and support can significantly impact efficiency and selectivity. For instance, cobalt nanoparticles encapsulated in N-doped carbon (Co@NC) have been shown to be highly effective and reusable catalysts for the hydrogenation of nitroarenes under mild conditions (e.g., 80 °C, 30 min). rsc.orgresearchgate.net The optimization of active sites in such catalysts can lead to high conversion rates. rsc.orgresearchgate.net Other key parameters to optimize include:

ParameterEffect on ReactionOptimized Conditions (General Examples)
Catalyst Influences reaction rate and selectivity.Pd/C, Pt/C, Raney Ni, Co@NC. researchgate.netrsc.orgresearchgate.net
Hydrogen Pressure Higher pressure generally increases reaction rate.Typically 1-40 bar. nih.gov
Temperature Affects reaction rate; higher temperatures can lead to side reactions.Mild conditions (e.g., room temperature to 80 °C) are often preferred. rsc.orgresearchgate.net
Solvent Can affect solubility of reactants and catalyst activity.Ethanol, methanol, acetic acid. nih.gov
Reaction Time Needs to be sufficient for complete conversion.Can range from 30 minutes to several hours. nih.govrsc.orgresearchgate.net

For the alkylation pathway , optimization focuses on controlling the Friedel-Crafts reaction. Key variables include the choice and amount of Lewis acid catalyst, reaction temperature, and the nature of the solvent. Using a less reactive alkylating agent or controlling the stoichiometry can help prevent over-alkylation. Temperature control is critical to minimize side reactions and rearrangements.

Strategic Derivatization for Tailored Chemical Functionality

The chemical functionality of 1,3-Benzenediamine, 2,4,6-triethyl- can be tailored through strategic derivatization at both the nitrogen atoms and the aromatic ring.

Design and Synthesis of N-Substituted Analogues

The two primary amino groups of 2,4,6-triethyl-1,3-benzenediamine are reactive sites for the introduction of various substituents.

One of the most versatile methods for N-alkylation is reductive amination . organic-chemistry.orglibretexts.org This one-pot reaction involves treating the diamine with an aldehyde or a ketone in the presence of a mild reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this transformation, as it is selective for the reduction of the intermediate imine/iminium ion and tolerates a wide range of functional groups. nih.gov This method allows for the synthesis of a diverse array of N-alkyl and N,N'-dialkyl derivatives.

Acylation is another common derivatization strategy. The reaction of the diamine with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. These amides can be stable final products or can serve as intermediates. For example, the reduction of the amide carbonyl group (e.g., using LiAlH₄) provides an alternative route to N-alkylated derivatives.

Regioselective Functionalization Techniques

Functionalization of the aromatic ring of 1,3-Benzenediamine, 2,4,6-triethyl- is governed by the directing effects of the existing substituents. The two amino groups and three ethyl groups are all electron-donating and thus are activating, ortho-, para-directing groups. cognitoedu.orglibretexts.orgwikipedia.org In this heavily substituted ring, the only unsubstituted carbon is at position 5. Consequently, electrophilic aromatic substitution reactions are expected to occur with high regioselectivity at this position.

Possible regioselective functionalization reactions include:

Halogenation : The introduction of a halogen (e.g., bromine or chlorine) at the C5 position can be achieved using various reagents. For highly activated rings like this, mild halogenating agents are preferred to avoid over-halogenation. N-Bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be effective. dokumen.pub The use of copper(II) halides in ionic liquids has also been reported as a method for the regioselective para-halogenation of unprotected anilines. beilstein-journals.org Iron-catalyzed ortho-selective halogenation has also been demonstrated for anilines, though the steric hindrance in the target molecule would likely favor substitution at the less hindered C5 position. nih.gov

Nitration and Sulfonation : While possible, nitration and sulfonation would need to be carried out under very mild conditions due to the high reactivity of the substrate.

Friedel-Crafts Acylation : The introduction of an acyl group at the C5 position can be accomplished via Friedel-Crafts acylation, for instance, by reacting the diamine with an acyl chloride in the presence of a Lewis acid. masterorganicchemistry.comresearchgate.net The high reactivity of the substrate may necessitate protection of the amino groups prior to acylation to prevent N-acylation and deactivation of the catalyst. youtube.com

Below is a table summarizing potential derivatization reactions:

Reaction TypeReagents and ConditionsExpected Product
N-Alkylation (Reductive Amination) Aldehyde/Ketone, NaBH(OAc)₃, DCEN-Substituted or N,N'-Disubstituted derivative
N-Acylation Acyl chloride/Anhydride, Base (e.g., Pyridine)N-Acyl or N,N'-Diacyl derivative
C5-Halogenation NBS or NCS in a suitable solvent5-Halo-2,4,6-triethyl-1,3-benzenediamine
C5-Acylation Acyl chloride, Lewis Acid (e.g., AlCl₃) (with protected amines)1-(5-Amino-2,4,6-triethyl-3-aminophenyl)ketone derivative

Chemical Reactivity and Mechanistic Investigations of 1,3 Benzenediamine, 2,4,6 Triethyl and Analogues

Electrophilic Aromatic Substitution Reactions on the Triethylated Benzene (B151609) Ring

The benzene ring of 1,3-Benzenediamine, 2,4,6-triethyl- is highly activated towards electrophilic aromatic substitution (EAS). This is due to the strong electron-donating effects of the two amino groups via resonance and the inductive effect of the three ethyl groups. The amino groups are powerful ortho, para-directors. In this molecule, the positions ortho and para to the amino groups are already substituted by ethyl groups or the other amino group. The only remaining unsubstituted position on the ring is at C5. Therefore, electrophilic attack is strongly directed to this position.

A general mechanism for electrophilic aromatic substitution involves a two-step process. libretexts.org Initially, the electrophile attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as a benzenonium ion. libretexts.org In the second step, a proton is removed from the intermediate, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

Table 1: Common Electrophilic Aromatic Substitution Reactions

Reaction Type Typical Electrophile (E+) Product Type
Halogenation Cl⁺, Br⁺ Aryl Halide
Nitration NO₂⁺ Nitroarene
Sulfonation SO₃H⁺ Benzenesulfonic acid
Friedel-Crafts Alkylation R⁺ Arene
Friedel-Crafts Acylation RCO⁺ Aryl Ketone

This table illustrates common EAS reactions applicable to activated aromatic rings. libretexts.org

Given the high activation of the ring in 2,4,6-triethyl-1,3-benzenediamine, reactions such as halogenation, nitration, and sulfonation would be expected to proceed under mild conditions at the C5 position.

Nucleophilic Reactivity of the Amine Moieties in C-N Bond Forming Reactions

The primary amine groups of 1,3-Benzenediamine, 2,4,6-triethyl- are nucleophilic due to the lone pair of electrons on the nitrogen atoms. This allows them to participate in a variety of carbon-nitrogen (C-N) bond-forming reactions. These reactions are fundamental in the synthesis of numerous nitrogen-containing compounds. tcichemicals.com

One of the most powerful methods for forming C-N bonds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide. tcichemicals.com The amine groups of 2,4,6-triethyl-1,3-benzenediamine can act as the nucleophilic component in this type of reaction, allowing for the synthesis of more complex, substituted diarylamines or triarylamines. Other classic C-N bond-forming reactions include nucleophilic substitution with alkyl halides and acylation with acyl chlorides or anhydrides to form amides. The Gabriel synthesis is another well-established method for forming primary amines, though in this context, the starting diamine would be further functionalized. tcichemicals.com

Table 2: Examples of C-N Bond Forming Reactions

Reaction Name Reagents Product Functional Group
Buchwald-Hartwig Amination Aryl Halide, Palladium Catalyst, Base Aryl Amine
Nucleophilic Substitution Alkyl Halide Alkyl Amine
Acylation Acyl Chloride/Anhydride (B1165640) Amide
Gabriel Synthesis Alkyl Halide (with Phthalimide) Primary Amine

This table summarizes key reactions where amines act as nucleophiles. tcichemicals.com

Formation of Schiff Bases and Related Imines from Benzenediamines

The primary amine groups of benzenediamines readily undergo condensation reactions with aldehydes and ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). researchgate.netnih.gov This reaction is a cornerstone of imine chemistry and is used to synthesize a vast array of compounds. nih.gov Given that 1,3-Benzenediamine, 2,4,6-triethyl- possesses two primary amine functionalities, it can react with two equivalents of a carbonyl compound to form a bis-Schiff base.

The formation of Schiff bases is typically reversible and can be driven to completion by removing the water formed during the reaction. youtube.com These reactions are often catalyzed by either acid or base. youtube.com

The mechanism of Schiff base formation involves a two-stage process: nucleophilic addition followed by dehydration. researchgate.net

Nucleophilic Attack: The nucleophilic nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a zwitterionic intermediate which quickly undergoes a proton transfer to form a neutral aminoalcohol, also known as a carbinolamine. youtube.comnih.gov

Dehydration: The carbinolamine is an unstable intermediate. nih.gov Under acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (water). youtube.com The lone pair on the adjacent nitrogen then forms a double bond with the carbon, and a final deprotonation step yields the stable imine product and a water molecule. researchgate.net The dehydration step is generally the rate-determining step of the reaction. peerj.com

Computational studies on the reaction of benzaldehyde (B42025) with aniline (B41778) derivatives have shown that in the absence of an acid catalyst, an additional amine molecule may help to stabilize the transition state. peerj.com

Schiff bases that have a proton on the α-carbon to the imine nitrogen can exist in equilibrium with their enamine tautomer. youtube.com This imine-enamine tautomerism involves the migration of a proton and the shifting of the double bond. youtube.com

Imine Tautomer <=> Enamine Tautomer

The position of this equilibrium is influenced by several factors, including the structure of the molecule and the solvent. nih.govresearchgate.net Generally, the imine form is thermodynamically more stable and thus predominates. youtube.com However, the presence of certain functional groups or the use of specific solvents can shift the equilibrium towards the enamine form. For instance, studies have shown that for Schiff bases derived from salicylaldehydes, the enamine tautomer can be stabilized by intramolecular hydrogen bonding. nih.gov The solvent also plays a critical role; polar solvents like DMSO have been shown to favor the enamine tautomer in some cases, whereas less polar solvents like chloroform (B151607) favor the imine form. researchgate.net

Cyclization Reactions and Formation of N-Heterocyclic Frameworks

The two amine groups of 1,3-benzenediamines can be utilized to construct various nitrogen-containing heterocyclic rings. The relative 1,3-positioning of the amines in 2,4,6-triethyl-1,3-benzenediamine makes it a suitable precursor for six-membered heterocyclic systems or larger macrocycles, whereas 1,2-diamines are typically used for five-membered rings like benzimidazoles. nih.gov The synthesis of N-heterocyclic frameworks is of great interest due to their wide applications in catalysis, materials science, and medicinal chemistry. researchgate.netbeilstein-journals.org

Benzimidazolium salts are important precursors to N-heterocyclic carbenes (NHCs), a class of stable carbenes widely used as ligands in organometallic chemistry. nih.gov A common synthetic route to benzimidazolium salts involves the condensation of an N,N'-disubstituted-1,2-phenylenediamine with a one-carbon source, such as triethyl orthoformate, followed by ring closure. nih.gov

For example, the synthesis of 1,3-bis(2,4,6-trimethylphenyl)-1H-benzo[d]imidazol-3-ium chloride is achieved by reacting N¹,N²-bis(2,4,6-trimethylphenyl)benzene-1,2-diamine with triethyl orthoformate, followed by in-situ cyclization induced by trimethylsilyl (B98337) chloride. nih.gov

Table 3: General Synthesis of Benzimidazolium Salts

Step Reactants Intermediate/Product
1 N,N'-diaryl-1,2-phenylenediamine, Triethyl orthoformate Formimidate intermediate
2 Trimethylsilyl chloride Benzimidazolium salt

This table outlines a typical two-step synthesis for benzimidazolium salts from a 1,2-diamine. nih.gov

While 1,3-Benzenediamine, 2,4,6-triethyl- is not the direct precursor for a benzimidazole (B57391) ring, its 1,3-diamine structure allows for analogous cyclization reactions with dicarbonyl compounds or other suitable linkers to form different heterocyclic frameworks, such as diazepines or other larger ring systems.

Exploration of Benzodiazepine (B76468) Synthesis from o-Phenylenediamine (B120857) Analogues

The synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds, is most commonly achieved through the condensation of o-phenylenediamines with various carbonyl compounds. scholaris.ca This approach is highly effective due to the proximity of the two amino groups, which facilitates the cyclization to form the diazepine (B8756704) ring.

One of the prevalent methods involves the reaction of o-phenylenediamines with ketones, often in the presence of an acid catalyst. nih.gov For instance, the condensation of o-phenylenediamine with acetone, catalyzed by agents like H-MCM-22, zinc oxide, or p-toluenesulfonic acid, yields 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. nih.govmdpi.comscialert.net The reaction mechanism typically initiates with the formation of a Schiff base between one of the amino groups and the ketone, followed by an intramolecular cyclization involving the second amino group.

Another significant route to benzodiazepines is the reaction of o-phenylenediamines with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. nih.govrsc.org For example, the reaction with chalcones (1,3-diaryl-2-propen-1-ones) in the presence of a suitable catalyst can lead to the formation of 1,5-benzodiazepine derivatives. scholaris.ca

The synthesis of benzodiazepines is not limited to traditional acid catalysis. Various transition metal catalysts, including palladium-based systems, have been employed to facilitate these cyclization reactions, often through more complex mechanisms such as C-H activation and N-arylation. clockss.org

It is crucial to note that these synthetic strategies are overwhelmingly specific to o-phenylenediamine and its derivatives. The meta-disposition of the amino groups in 1,3-Benzenediamine, 2,4,6-triethyl- makes the direct intramolecular cyclization to a fused seven-membered benzodiazepine ring highly improbable under similar reaction conditions. The increased distance and unfavorable geometry between the two amino groups would likely lead to polymerization or the formation of other heterocyclic systems. To date, there is a conspicuous absence of literature describing the successful synthesis of benzodiazepines directly from 1,3-Benzenediamine, 2,4,6-triethyl- or other m-phenylenediamines using these established methods.

Table 1: Representative Synthesis of 1,5-Benzodiazepines from o-Phenylenediamine Analogues

o-Phenylenediamine AnalogueReagent(s)Catalyst/ConditionsProductReference
o-PhenylenediamineAcetoneH-MCM-22, acetonitrile (B52724), RT2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine nih.gov
o-PhenylenediamineAcetoneZinc oxide, solvent-free2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine mdpi.com
o-PhenylenediamineChalconePiperidine, 2-ethoxyethanol2,4-Diaryl-2,3-dihydro-1H-1,5-benzodiazepine scholaris.ca
o-PhenylenediamineDimedone, Aromatic AldehydeCoFe₂O₄@GO-K₂₂·Ni, water, 60 °C1,8,8-Trimethyl-4-aryl-1,2,3,4,8,9-hexahydro-7H-dibenzo[b,e] doi.orgmdpi.comdiazepine rsc.org

Pathways to other Fused and Monocyclic Nitrogen Heterocycles

While the synthesis of benzodiazepines from 1,3-Benzenediamine, 2,4,6-triethyl- is not a well-trodden path, the reactivity of o-phenylenediamines provides a rich tapestry of synthetic possibilities for other fused and monocyclic nitrogen heterocycles. These reactions often exploit the nucleophilicity of the amino groups to react with a variety of electrophiles.

A prominent example is the synthesis of quinoxalines , which are typically formed from the reaction of o-phenylenediamines with α-dicarbonyl compounds. clockss.org This reaction is robust and proceeds under mild conditions, often in aqueous media. Similarly, benzimidazoles can be readily synthesized by the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization. ijtsrd.com

The reaction of o-phenylenediamines with isocyanides and ketones or aldehydes can lead to either six-membered fused rings (tetrahydroquinoxalines) or seven-membered fused rings (tetrahydro-1H-1,5-benzodiazepine-2-carboxamides), depending on the reaction conditions and the nature of the carbonyl compound. doi.org Furthermore, multicomponent reactions involving o-phenylenediamines, ketones, and 2-alkoxy-2,3-dihydrofurans can yield more complex fused systems like pyrrolo[1,2-a]quinoxalines . doi.org

For m-phenylenediamines like 1,3-Benzenediamine, 2,4,6-triethyl-, the synthetic outcomes are expected to be different. The meta-orientation of the amino groups can lead to the formation of non-fused or bridged heterocyclic systems. For instance, reaction with dicarbonyl compounds might lead to the formation of macrocyclic structures or polymers rather than fused heterocycles.

While specific studies on the cyclization reactions of 1,3-Benzenediamine, 2,4,6-triethyl- are scarce, the reactivity of other m-phenylenediamines suggests potential pathways. For example, reactions with reagents that can bridge the two amino groups could lead to the formation of eight-membered or larger rings. The steric hindrance imposed by the three ethyl groups on the benzene ring of the title compound would also play a significant role in directing the regioselectivity and feasibility of such reactions.

The synthesis of monocyclic nitrogen heterocycles from diamines is also a possibility. For instance, under specific conditions, reactions could potentially lead to the formation of diazoles or other monocyclic systems where the benzene ring acts as a substituent rather than a fused component. However, without specific experimental data for 1,3-Benzenediamine, 2,4,6-triethyl-, these remain speculative pathways based on the general reactivity of diamines.

Table 2: Synthesis of Other Nitrogen Heterocycles from o-Phenylenediamine Analogues

o-Phenylenediamine AnalogueReagent(s)Product TypeResulting HeterocycleReference
o-Phenylenediamineα-BromoketoneFused HeterocycleQuinoxaline clockss.org
o-PhenylenediamineAldehydeFused HeterocycleBenzimidazole ijtsrd.com
o-Phenylenediamine, Ketone, IsocyanideFused HeterocycleTetrahydro-1H-1,5-benzodiazepine-2-carboxamide doi.org
o-Phenylenediamine, Ketone, 2-Alkoxy-2,3-dihydrofuranFused HeterocyclePyrrolo[1,2-a]quinoxaline doi.org

Catalytic Roles and Applications of 1,3 Benzenediamine, 2,4,6 Triethyl Analogues

Function as Hydrogen Bond Donors in Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, often relies on non-covalent interactions, with hydrogen bonding being a cornerstone of catalyst-substrate activation. Bifunctional catalysts, which can simultaneously activate both the nucleophile and the electrophile, have proven to be particularly effective. Analogues of 1,3-Benzenediamine, 2,4,6-triethyl- are structurally primed to act as hydrogen bond donors (HBDs), a critical function in many organocatalytic systems.

Research on related bifunctional organocatalysts, such as those derived from 1,2-benzenediamine, has demonstrated their efficacy in reactions like the Michael addition. nih.govresearchgate.net In these systems, one amino group, often derivatized to a urea, thiourea, or squaramide, acts as a dual hydrogen bond donor to activate an electrophile, while the other part of the catalyst, frequently a chiral amine, activates the nucleophile. The general principle of using a diamine scaffold as a platform for HBD catalysis is well-established. chemicalbook.comresearchgate.net

The steric bulk imparted by the 2,4,6-triethyl substitution pattern is expected to play a significant role in the catalytic performance of such organocatalysts. This steric hindrance can influence the shape of the catalyst's binding pocket, potentially leading to enhanced stereoselectivity in asymmetric reactions. By controlling the orientation of the substrate relative to the catalyst, the ethyl groups can create a chiral environment that favors the formation of one enantiomer over the other. Quantum chemical investigations have shown that organocatalysts can lower reaction barriers by polarizing the orbitals of the reactants, a process influenced by the catalyst's structure. nih.gov

Interactive Table: Comparison of Hydrogen Bond Donor Catalyst Scaffolds

Catalyst Scaffold H-Bonding Motif Typical Reactions Catalyzed Potential Role of Substituents
Thiourea-based Dual N-H Michael Addition, Aldol Reaction, Diels-Alder Electronic tuning of acidity, Steric control of enantioselectivity
Squaramide-based Dual N-H Michael Addition, Cycloadditions Rigid structure for defined substrate binding
Benzenediamine-derived Single or Dual N-H Michael Addition, Condensation Reactions Modulation of solubility and steric environment

Participation in Metal-Catalyzed Reaction Systems

The amino groups of 1,3-Benzenediamine, 2,4,6-triethyl- can also serve as effective ligands for coordinating with metal centers, enabling its participation in a wide range of metal-catalyzed reactions. As a bidentate ligand, it can chelate to a single metal ion, forming a stable five-membered ring, or it can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes or coordination polymers.

The coordination of the diamine to a metal ion can significantly alter the electronic properties of both the ligand and the metal. This metal-ligand cooperation is a powerful tool in catalysis, allowing for the fine-tuning of the catalyst's reactivity and selectivity. For instance, the electron density at the metal center can be modulated by the benzenediamine ligand, which in turn influences the metal's ability to participate in oxidative addition, reductive elimination, and other elementary steps of a catalytic cycle.

While specific examples of 1,3-Benzenediamine, 2,4,6-triethyl- in metal-catalyzed reactions are not extensively documented, the principles can be inferred from the vast body of research on related diamine ligands. For example, transition metal complexes with various Schiff base ligands derived from diamines are known to be active catalysts for a variety of transformations. mdpi.com The steric bulk of the ethyl groups in 2,4,6-triethyl-1,3-benzenediamine would likely create a well-defined coordination sphere around the metal center. This can be advantageous in preventing catalyst deactivation pathways, such as the formation of inactive dimeric species, and in controlling the access of substrates to the active site, thereby enhancing selectivity.

Design of Diamine Ligands for Transition Metal Complex Catalysis

The design of ligands is a critical aspect of developing efficient transition metal catalysts. The steric and electronic properties of the ligand play a crucial role in determining the stability, activity, and selectivity of the resulting metal complex. 1,3-Benzenediamine, 2,4,6-triethyl- presents an interesting scaffold for ligand design due to its unique combination of features.

The 1,3-disposition of the amino groups allows for a flexible bite angle, which can accommodate a variety of metal ions with different coordination preferences. The ethyl groups at the 2, 4, and 6 positions provide significant steric bulk, which can be leveraged to create a chiral pocket around the metal center, making it a promising candidate for asymmetric catalysis. This steric hindrance can also enforce a specific geometry on the complex, which can be beneficial for catalytic activity.

The synthesis of transition metal complexes with ligands featuring substituted benzene (B151609) cores is a well-established field. For example, complexes with 1,3,5-triethynyl benzene linking units have been synthesized, demonstrating the feasibility of constructing complex architectures around a substituted benzene ring. researchgate.net Similarly, the synthesis of metal-organic frameworks (MOFs) often utilizes ligands with multiple coordination sites, such as those derived from triazole-carboxylic acids, to create porous materials with catalytic applications. nih.gov

The design of ligands based on 1,3-Benzenediamine, 2,4,6-triethyl- could involve further modification of the amino groups to create multidentate ligands. For instance, the reaction of the amines with other coordinating moieties could lead to tridentate or tetradentate ligands, which would form even more stable complexes with transition metals. The choice of the metal and the specific ligand design would be dictated by the target catalytic application, whether it be for oxidation, reduction, cross-coupling, or polymerization reactions.

Interactive Table: Properties of Ligands for Transition Metal Catalysis

Ligand Type Coordination Mode Key Design Features Potential Catalytic Applications
Bipyridine Bidentate, N,N Rigid backbone, tunable electronics Oxidation, Cross-coupling
Phosphine Monodentate Tunable steric and electronic properties Cross-coupling, Hydrogenation
Salen Tetradentate, N,N,O,O Planar, enforces specific geometry Epoxidation, Asymmetric synthesis

| Substituted Benzenediamine | Bidentate or Bridging, N,N | Steric bulk, flexible bite angle | Polymerization, Cross-coupling |

Advanced Spectroscopic Characterization and Computational Chemistry Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1,3-Benzenediamine, 2,4,6-triethyl-, a combination of one-dimensional and two-dimensional NMR experiments would provide unambiguous structural proof.

Due to the molecule's symmetry, a predictable number of signals is expected in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic, amine, and ethyl group protons.

Aromatic Region: A single signal (singlet) is expected for the lone aromatic proton at the C5 position. Its chemical shift would likely appear in the range of 6.0-6.5 ppm.

Amine Protons: The protons of the two primary amine (-NH₂) groups are expected to produce one or two broad signals, typically in the 3.5-4.5 ppm range.

Aliphatic Region: The three ethyl groups will produce characteristic quartet and triplet signals. The two equivalent ethyl groups at positions C2 and C6 will generate one quartet and one triplet. The unique ethyl group at C4 will produce a separate quartet and triplet. These would be expected in the ranges of 2.4-2.7 ppm (quartet, -CH₂) and 1.1-1.3 ppm (triplet, -CH₃). youtube.com

¹³C NMR Spectroscopy: The symmetry of the molecule simplifies the ¹³C NMR spectrum, and predictions suggest eight unique carbon signals. youtube.comdocbrown.info

Aromatic Carbons: Four signals are predicted for the aromatic ring carbons. The carbons bearing the amine groups (C1, C3) would be equivalent, as would the carbons with ethyl groups at C2 and C6. The carbons at C4 and C5 would each give a distinct signal. These signals typically appear between 110 and 150 ppm. nih.gov

Aliphatic Carbons: Four signals are expected for the ethyl carbons. The two methylene (B1212753) (-CH₂) carbons of the equivalent ethyl groups (at C2/C6) would produce one signal, and their corresponding methyl (-CH₃) carbons would produce another. The C4 ethyl group would show two separate signals for its methylene and methyl carbons. These signals are expected in the regions of 20-30 ppm (-CH₂) and 10-20 ppm (-CH₃).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,3-Benzenediamine, 2,4,6-triethyl-

AssignmentPredicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
C1, C3 –NH₂~3.5 - 4.5Broad Singlet~145 - 150
C2, C6 –CH₂CH₃~2.5 - 2.7 (CH₂)Quartet~20 - 25 (CH₂)
C2, C6 –CH₂CH₃~1.1 - 1.3 (CH₃)Triplet~12 - 16 (CH₃)
C4 –CH₂CH₃~2.4 - 2.6 (CH₂)Quartet~20 - 25 (CH₂)
C4 –CH₂CH₃~1.1 - 1.3 (CH₃)Triplet~12 - 16 (CH₃)
C5 –H~6.0 - 6.5Singlet~110 - 115
C1, C3--~145 - 150
C2, C6--~125 - 130
C4--~120 - 125

Note: These are estimated values based on typical chemical shifts for similar functional groups and structures.

To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. Key correlations would be observed between the methylene (-CH₂) and methyl (-CH₃) protons within each ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon signals they are directly attached to. It would definitively link the proton and carbon signals for the C5 aromatic position and for each CH₂ and CH₃ group in the ethyl substituents.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. Expected correlations would include those from the ethyl CH₂ protons to the adjacent aromatic carbons, and from the aromatic C5-H proton to the surrounding C1, C3, C4, and C6 carbons.

APT (Attached Proton Test): This experiment helps differentiate carbon types. Aromatic C-H and methyl (CH₃) carbons would appear as positive signals, while methylene (CH₂) carbons would be negative signals. Quaternary carbons (like C1, C2, C3, C4, C6) would not appear, confirming their substitution pattern.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub The IR spectrum of 1,3-Benzenediamine, 2,4,6-triethyl- would be expected to show several characteristic absorption bands. orgchemboulder.com

N-H Stretching: As a primary aromatic amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. pressbooks.pub

C-H Stretching: Signals for the sp³ hybridized C-H bonds of the ethyl groups would appear just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹). A weaker absorption for the sp² hybridized aromatic C-H bond would be expected just above 3000 cm⁻¹ (around 3030 cm⁻¹). udel.edu

C=C Stretching: Aromatic ring stretching vibrations would produce one or more medium to sharp bands in the 1450-1600 cm⁻¹ region. pressbooks.pub

N-H Bending: The scissoring vibration of the primary amine groups typically results in a medium to strong absorption around 1580-1650 cm⁻¹. orgchemboulder.com

C-N Stretching: A strong band corresponding to the aromatic carbon-nitrogen bond stretch is anticipated in the 1250-1335 cm⁻¹ range. orgchemboulder.com

Table 2: Predicted IR Absorption Bands for 1,3-Benzenediamine, 2,4,6-triethyl-

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchPrimary Amine3300 - 3500 (two bands)Medium, Sharp
C(sp²)-H StretchAromatic3000 - 3100Weak to Medium
C(sp³)-H StretchEthyl Groups2850 - 2970Medium to Strong
N-H BendPrimary Amine1580 - 1650Medium to Strong
C=C StretchAromatic Ring1450 - 1600Medium
C-N StretchAromatic Amine1250 - 1335Strong

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. hilarispublisher.com For 1,3-Benzenediamine, 2,4,6-triethyl-, with the chemical formula C₁₂H₂₀N₂, the calculated monoisotopic mass is 192.16264 Da. uni.lu HR-MS analysis would aim to detect the protonated molecule, [M+H]⁺, at an m/z of 193.16992, confirming the elemental composition with high confidence. uni.lu Computational tools can also predict collision cross-section (CCS) values, which provide information about the ion's shape and can be used as an additional identifier. uni.lu

Table 3: Predicted Mass Spectrometry Data for 1,3-Benzenediamine, 2,4,6-triethyl-

AdductFormulaExact m/zPredicted CCS (Ų)
[M]⁺C₁₂H₂₀N₂⁺192.16209145.1
[M+H]⁺C₁₂H₂₁N₂⁺193.16992146.1
[M+Na]⁺C₁₂H₂₀N₂Na⁺215.15186154.4

Data sourced from predicted values. uni.lu

For analyzing the compound in complex matrices, mass spectrometry is often coupled with a chromatographic separation technique.

GC-MS (Gas Chromatography-Mass Spectrometry): This technique is suitable for volatile and thermally stable compounds. Aromatic amines can be analyzed by GC-MS, and methods have been developed for various applications. oup.comnih.govglsciences.com The analysis of 1,3-Benzenediamine, 2,4,6-triethyl- would likely show a molecular ion peak at m/z 192. A characteristic fragmentation pattern for alkyl-substituted benzenes involves the loss of a methyl radical (M-15) or an ethyl radical (M-29), which would result in peaks at m/z 177 and 163, respectively. libretexts.orgyoutube.com Alpha-cleavage next to the amine group is also a common fragmentation pathway for amines. docbrown.info

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is a highly sensitive and specific technique, particularly well-suited for non-volatile or thermally labile compounds. nih.govsigmaaldrich.comnih.govup.ac.za In LC-MS/MS, the precursor ion (e.g., the [M+H]⁺ ion at m/z 193) is selected and fragmented to produce characteristic product ions. For instance, a common fragmentation of phenylenediamines involves the loss of ammonia (B1221849) or related fragments. nih.govsigmaaldrich.com This technique is widely used for the quantitative analysis of aromatic amines and their metabolites in various biological and environmental samples. nih.govnih.govup.ac.za

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Structure

While a specific crystal structure for 1,3-Benzenediamine, 2,4,6-triethyl- is not extensively reported in publicly accessible literature, valuable insights can be drawn from closely related 2,4,6-triethyl-substituted benzene (B151609) derivatives. For instance, the crystal structure of a complex involving 2,4,6-triethyl-1,3,5-tris[(4-methyl-1H-indazol-1-yl)methyl]benzene has been meticulously determined. nih.gov In this analogue, the central 2,4,6-triethylbenzene core acts as a scaffold, influencing the orientation of the larger substituent groups.

In a study of 1,3,5-trisubstituted 2,4,6-triethylbenzene derivatives bearing halogenophenoxy groups, X-ray analysis revealed a pronounced tendency for the molecules to form pairs. sielc.com These dimeric structures are held together by a combination of C–H⋯O and C–H⋯π interactions, showcasing the importance of weak intermolecular forces in the solid-state assembly of molecules with a triethylbenzene (B13742051) core. sielc.com The association of these dimers is further directed by halogen bonds (Hal⋯Hal and Hal⋯π) and C–H⋯Hal hydrogen bonds. sielc.com

Similarly, the crystal structure of a complex of 2,4,6-triethyl-1,3,5-tris[(4-methyl-1H-indazol-1-yl)methyl]benzene with ammonium (B1175870) hexafluorophosphate (B91526) demonstrates how the triethylbenzene framework creates a cavity capable of hosting other ions. nih.gov The complex crystallizes in the monoclinic space group P2₁, with the ammonium ion held in place by three N—H⋯N hydrogen bonds. nih.gov This illustrates the potential of the 2,4,6-triethylbenzene unit to serve as a foundational element in the design of supramolecular receptors.

Table 1: Representative Crystallographic Data for a 2,4,6-triethylbenzene Derivative Complex
ParameterValue
Compound 2,4,6-triethyl-1,3,5-tris[(4-methyl-1H-indazol-1-yl)methyl]benzene with NH₄PF₆ nih.gov
Crystal System Monoclinic
Space Group P2₁
Key Interactions N—H⋯N hydrogen bonds, N—H⋯F bonding, π–π arene contacts

This table presents data for a closely related derivative to illustrate the type of information obtained from X-ray crystallography.

Advanced Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for the separation, identification, and quantification of 1,3-Benzenediamine, 2,4,6-triethyl- from complex mixtures, as well as for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive organic compounds like aromatic amines. The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase.

For phenylenediamine isomers and their derivatives, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.comsielc.comsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is primarily governed by its hydrophobicity. For instance, a method for the analysis of m-Phenylenediamine (B132917) 4-ethyl-, an analogue of the title compound, utilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com

The purity of related triethylbenzene derivatives, such as 2,4,6-Triethyl-1,3,5-benzenetrimethanamine trihydrochloride, is often assessed by HPLC, with purities of ≥97.5% being reported. amerigoscientific.com A typical HPLC method for a substituted phenylenediamine might involve the following components:

Table 2: Illustrative HPLC Method Parameters for Phenylenediamine Analysis
ParameterExample Condition
Column Primesep 100 mixed-mode stationary phase (4.6 x 150 mm, 5 µm) sielc.com
Mobile Phase Acetonitrile/Water mixture (e.g., 40/60 v/v) with an acid buffer (e.g., 0.1% H₂SO₄) sielc.com
Flow Rate 1.0 mL/min sielc.com
Detection UV-Vis Detector (e.g., at 200 nm or 255 nm) sielc.comresearchgate.net
Injection Volume 1-3 µL sielc.comnih.gov

This table provides representative parameters based on methods for related phenylenediamine compounds.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While aromatic amines like 1,3-Benzenediamine, 2,4,6-triethyl- may have limited volatility, GC analysis can be effectively performed on their more volatile derivatives. A common derivatization strategy involves the conversion of the amino groups to less polar and more volatile functionalities, such as imines or silylated amines.

For example, p-phenylenediamine (B122844) has been successfully analyzed by GC coupled with Mass Spectrometry (GC-MS) after derivatization with benzaldehyde (B42025) to form the corresponding imine. nih.gov This derivatization enhances the instrumental response and allows for sensitive and accurate quantification. nih.gov The NIST Chemistry WebBook indicates the availability of GC data for 2,4,6-trimethyl-1,3-phenylenediamine, a close structural analogue, suggesting that GC is a viable analytical technique for this class of compounds. nist.gov

A typical GC method for a derivatized phenylenediamine might employ a capillary column with a nonpolar stationary phase. The temperature of the column is programmed to increase over time to ensure the efficient elution of the analytes.

Table 3: General Gas Chromatography Method Parameters
ParameterExample Condition
Derivatization Agent Benzaldehyde or a silylating agent (e.g., BSTFA)
Column HP-5MS (30 m × 0.25 mm) or similar scirp.org
Carrier Gas Helium or Nitrogen
Injector Temperature ~250 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Oven Program Temperature ramp (e.g., start at 100°C, ramp to 300°C)

This table outlines general parameters often used in the GC analysis of derivatized aromatic amines.

Theoretical Chemistry and Computational Modeling

Computational chemistry provides a powerful lens through which to investigate the intrinsic properties of molecules like 1,3-Benzenediamine, 2,4,6-triethyl- at the atomic level. By solving the equations of quantum mechanics, these methods can predict molecular structure, electronic properties, and reactivity, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. researchgate.net DFT has proven to be highly effective in predicting the geometries, vibrational frequencies, and electronic properties of organic molecules. mdpi.com

For phenylenediamine systems, DFT calculations can elucidate how the interplay between the electron-donating amino groups and the alkyl substituents influences the electron distribution within the benzene ring. researchgate.net These calculations begin by optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be determined, such as the distribution of charges on each atom and the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule.

Prediction of Molecular Orbital Energies (HOMO/LUMO) and Reactivity Descriptors

A key output of DFT calculations is the determination of the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. nih.gov A smaller gap generally suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com

From the HOMO and LUMO energies, several reactivity descriptors can be calculated, providing a quantitative measure of a molecule's chemical behavior. These descriptors, rooted in conceptual DFT, help in understanding and predicting the reactivity patterns of molecular systems. researchgate.net

Table 4: Key Reactivity Descriptors Derived from DFT Calculations
DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability. nih.gov
Electronegativity (χ) -(EHOMO + ELUMO)/2Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η) (ELUMO - EHOMO)/2Represents the resistance to change in electron distribution.
Chemical Softness (S) 1/(2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) χ²/(2η)Quantifies the electron-accepting capability.

This table defines important reactivity descriptors that can be calculated from the energies of the frontier molecular orbitals.

Simulation and Analysis of Intramolecular Interactions and Conformational Dynamics

Computational chemistry provides a powerful lens for examining the complex interplay of forces within a molecule. For 1,3-Benzenediamine, 2,4,6-triethyl-, simulation and analysis techniques are crucial for understanding its conformational landscape, the dynamics of its substituent groups, and the nature of its intramolecular interactions. Due to significant steric hindrance, the molecule adopts specific conformations to minimize energetic strain.

The primary intramolecular interactions at play are van der Waals forces and potential weak hydrogen bonds. The three ethyl groups and two amino groups are crowded around the benzene ring, leading to significant steric repulsion. This steric pressure dictates the preferred orientations of these substituents.

Conformational Preferences and Rotational Barriers

The rotation of the ethyl and amino groups is not free but is characterized by specific energy barriers. The conformational preferences are a balance between the electronic effects of the substituents and the overwhelming steric demands.

Amino Group Dynamics: The orientation and planarity of the amino groups are also heavily influenced by their environment. In substituted anilines, the amino group can be non-planar, with the nitrogen atom pyramidalized. derpharmachemica.com The degree of non-planarity is a result of a trade-off between the energy gain from the lone pair's conjugation with the aromatic π-system (favoring planarity) and steric repulsion from ortho-substituents (favoring non-planarity). Given the two adjacent ethyl groups for each amino group in 1,3-Benzenediamine, 2,4,6-triethyl-, a significant deviation from planarity is expected for the amino groups.

Computational studies on hindered trialkylamines have quantified the rotational barriers for ethyl groups, providing a basis for estimating the energetic landscape of the title compound. rsc.org

Table 1: Representative Calculated Rotational Barriers for Ethyl Groups in Sterically Hindered Systems

Molecule/SystemRotational Barrier (kcal/mol)Method
N-ethyl-N-tert-butylneopentylamine6.0Dynamic NMR
1-Bromo-4-ethylbenzene on Cu(111)0.43 (45 meV)STM
Dicarbonyl(triphenylphosphine)-[η⁶-1,3,5-triethyl-2,4,6-tris(trimethylsilylmethyl)benzene]molybdenum(0)Not specified, but decoalescence observedVariable-Temperature ¹³C-{¹H} NMR

This table presents data from analogous systems to illustrate the magnitude of rotational barriers in sterically hindered environments. Data is not specific to 1,3-Benzenediamine, 2,4,6-triethyl-.

Intramolecular Hydrogen Bonding

The presence of amino groups in close proximity to each other and to the ethyl substituents raises the possibility of intramolecular hydrogen bonding. A hydrogen bond could potentially form between the hydrogen of one amino group and the nitrogen of the adjacent amino group (N-H···N) or even a weaker interaction with the π-system of the benzene ring or the ethyl groups (N-H···π or C-H···N).

However, the geometric constraints imposed by the benzene ring and the bulky ethyl groups may prevent the ideal alignment for strong intramolecular hydrogen bonding. Theoretical studies on substituted anilines have shown that while ortho-substituents can engage in hydrogen bonding, electron-donating groups can also lead to non-planar amine structures without significant hydrogen bond formation. derpharmachemica.com In the case of 1,3-Benzenediamine, 2,4,6-triethyl-, the steric repulsion between the ethyl and amino groups likely dominates, forcing the N-H bonds into orientations that are not optimal for forming strong intramolecular hydrogen bonds. The primary interaction is more likely to be repulsive steric clashes rather than attractive hydrogen bonding.

Table 2: Key Geometric Parameters Influencing Intramolecular Interactions

ParameterExpected Value/RangeImplication
C-C-N-H Dihedral AngleVariable, non-zeroIndicates out-of-plane twisting of the amino group.
N···N Distance> 3 ÅLikely too large for significant direct hydrogen bonding.
C(arene)-N Bond Length~1.40 - 1.43 ÅTypical for anilines, may be slightly elongated due to steric strain.
H(amino)···C(ethyl) DistancesShort, likely within van der Waals radiiIndicates significant steric repulsion.

This table provides expected values based on general principles of structural chemistry and findings from related molecules. Specific values for 1,3-Benzenediamine, 2,4,6-triethyl- would require dedicated computational studies.

Emerging Research Avenues and Future Perspectives in the Study of 1,3 Benzenediamine, 2,4,6 Triethyl

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1,3-Benzenediamine, 2,4,6-triethyl- and related alkyl-substituted benzenediamines is a key focus of current research. Traditional synthetic methods often involve multi-step processes with potentially hazardous reagents and byproducts. Consequently, there is a significant drive towards the development of more sustainable and efficient synthetic strategies.

Furthermore, novel catalytic approaches are being investigated. For instance, the direct amination of substituted benzenes using ammonia (B1221849) or other nitrogen sources in the presence of a suitable catalyst presents a more atom-economical route. The development of robust and reusable catalysts for such transformations is a critical challenge that, if overcome, could revolutionize the production of this and similar compounds.

A comparative look at related structures provides context for the synthetic challenges and opportunities. For example, the synthesis of 2,4,6-trimethyl-1,3-benzenediamine involves different precursor considerations. cymitquimica.comnist.gov The development of versatile synthetic methodologies that can be adapted for various alkyl-substituted benzenediamines is a significant goal.

Exploration of New Polymer Architectures and Advanced Material Properties

1,3-Benzenediamine, 2,4,6-triethyl- serves as a valuable monomer in the synthesis of high-performance polymers. The bulky ethyl groups flanking the amine functionalities introduce steric hindrance, which can significantly influence the polymer's architecture and resulting properties.

Polyimides and Polyamides: The diamine can be reacted with various dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively. The steric bulk of the triethyl-substituted phenyl rings can disrupt chain packing, leading to polymers with increased solubility, lower dielectric constants, and enhanced thermal stability. These properties are highly desirable for applications in microelectronics and aerospace industries.

Epoxy Resins: As a curing agent for epoxy resins, 1,3-Benzenediamine, 2,4,6-triethyl- can impart improved toughness, moisture resistance, and a higher glass transition temperature to the cured material. The ethyl groups can create a more cross-linked and robust network structure.

Table 1: Potential Polymer Properties Influenced by 1,3-Benzenediamine, 2,4,6-triethyl-

PropertyInfluence of 2,4,6-triethyl- substitutionPotential Application
Solubility Increased due to disrupted chain packingProcessable high-performance polymers
Dielectric Constant Lowered due to increased free volumeMicroelectronics, advanced composites
Thermal Stability Enhanced due to rigid aromatic structureAerospace, automotive components
Toughness Improved in epoxy resinsAdhesives, coatings

Future research in this area will likely focus on the synthesis of novel copolymers and blends incorporating 1,3-Benzenediamine, 2,4,6-triethyl- to fine-tune material properties for specific applications. The exploration of its use in the formation of porous organic polymers and metal-organic frameworks (MOFs) also presents an exciting avenue for creating materials with tailored porosity for gas storage and separation.

Design of Next-Generation Catalytic Systems Based on Alkyl-Substituted Benzenediamine Scaffolds

The electron-rich nature and specific steric environment of 1,3-Benzenediamine, 2,4,6-triethyl- make it an attractive scaffold for the design of novel ligands and catalysts. The amino groups can be readily functionalized to coordinate with a variety of metal centers.

Coordination Chemistry: The diamine can act as a bidentate ligand, forming stable complexes with transition metals. The ethyl groups can create a well-defined pocket around the metal center, influencing its reactivity and selectivity in catalytic transformations.

Organocatalysis: Derivatives of 1,3-Benzenediamine, 2,4,6-triethyl- are being explored as organocatalysts. The amino groups can participate in hydrogen bonding and other non-covalent interactions to activate substrates and facilitate chemical reactions. The steric hindrance provided by the ethyl groups can play a crucial role in enantioselective catalysis.

Research is ongoing to synthesize chiral versions of these ligands for asymmetric catalysis, a key area in the production of pharmaceuticals and fine chemicals. The development of catalysts that are not only highly active and selective but also recyclable and based on abundant, non-toxic metals is a primary objective.

Interdisciplinary Research Foci within Chemical and Materials Sciences

The study of 1,3-Benzenediamine, 2,4,6-triethyl- is inherently interdisciplinary, bridging the gap between fundamental chemical synthesis and applied materials science.

Computational Modeling: Molecular modeling and computational chemistry are becoming increasingly important tools to predict the properties of polymers and catalytic systems derived from this diamine. These studies can guide experimental work by identifying promising structures and reaction pathways, thereby accelerating the discovery of new materials and catalysts.

Advanced Characterization: Sophisticated analytical techniques are essential to fully understand the structure-property relationships of materials derived from 1,3-Benzenediamine, 2,4,6-triethyl-. Techniques such as solid-state NMR, X-ray scattering, and advanced microscopy are crucial for characterizing polymer morphology and catalyst structure at the molecular level.

The future of research on this compound will likely involve increased collaboration between synthetic chemists, polymer scientists, materials engineers, and computational scientists. This synergistic approach will be vital for unlocking the full potential of 1,3-Benzenediamine, 2,4,6-triethyl- and its derivatives in addressing key technological challenges.

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